molecular formula C17H12ClN3O5S B3692909 5-{[5-(4-Chloro-3-nitrophenyl)furan-2-YL]methylidene}-1,3-dimethyl-2-sulfanylidene-1,3-diazinane-4,6-dione

5-{[5-(4-Chloro-3-nitrophenyl)furan-2-YL]methylidene}-1,3-dimethyl-2-sulfanylidene-1,3-diazinane-4,6-dione

Cat. No.: B3692909
M. Wt: 405.8 g/mol
InChI Key: GIUSKHYFIVTWAR-UHFFFAOYSA-N
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Description

The compound 5-{[5-(4-Chloro-3-nitrophenyl)furan-2-YL]methylidene}-1,3-dimethyl-2-sulfanylidene-1,3-diazinane-4,6-dione is a heterocyclic derivative featuring a 1,3-diazinane core with a sulfanylidene group at position 2 and methyl substituents at positions 1 and 3. The structure is further modified by a methylidene bridge linked to a furan ring substituted with a 4-chloro-3-nitrophenyl group.

Synthesis of such compounds often involves condensation reactions, as seen in analogous hydrazine derivatives (e.g., describes a reflux-based method using ethanol and HCl for similar structures) . The nitro and chloro substituents likely enhance electrophilic reactivity, while the furan ring contributes to π-stacking interactions in crystalline states. Structural characterization of this compound would rely on crystallographic tools such as SHELXL for refinement and OLEX2 for visualization and analysis .

Properties

IUPAC Name

5-[[5-(4-chloro-3-nitrophenyl)furan-2-yl]methylidene]-1,3-dimethyl-2-sulfanylidene-1,3-diazinane-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClN3O5S/c1-19-15(22)11(16(23)20(2)17(19)27)8-10-4-6-14(26-10)9-3-5-12(18)13(7-9)21(24)25/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIUSKHYFIVTWAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=CC2=CC=C(O2)C3=CC(=C(C=C3)Cl)[N+](=O)[O-])C(=O)N(C1=S)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[5-(4-Chloro-3-nitrophenyl)furan-2-YL]methylidene}-1,3-dimethyl-2-sulfanylidene-1,3-diazinane-4,6-dione typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan ring substituted with the chloro-nitrophenyl group. This can be achieved through a series of electrophilic aromatic substitution reactions. The furan derivative is then reacted with a diazinane-4,6-dione precursor under specific conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

5-{[5-(4-Chloro-3-nitrophenyl)furan-2-YL]methylidene}-1,3-dimethyl-2-sulfanylidene-1,3-diazinane-4,6-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro group, converting it to an amino group.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic ring or the furan ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride or catalytic hydrogenation for reduction, and various nucleophiles or electrophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amino derivatives.

Scientific Research Applications

5-{[5-(4-Chloro-3-nitrophenyl)furan-2-YL]methylidene}-1,3-dimethyl-2-sulfanylidene-1,3-diazinane-4,6-dione has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound’s derivatives may exhibit biological activities such as antimicrobial or anticancer properties.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-{[5-(4-Chloro-3-nitrophenyl)furan-2-YL]methylidene}-1,3-dimethyl-2-sulfanylidene-1,3-diazinane-4,6-dione involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. For example, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components.

Comparison with Similar Compounds

5-(3,4-Dichlorophenyl)-5-methyl-2-sulfanylidene-1,3-diazinane-4,6-dione (W9F)

The compound W9F () shares the 1,3-diazinane-4,6-dione core with a sulfanylidene group but differs in substituents:

  • W9F : 3,4-Dichlorophenyl and methyl groups.
  • Target Compound : 4-Chloro-3-nitrophenyl-furan-methylidene and dimethyl groups.
Property Target Compound W9F ()
Molecular Formula C₁₇H₁₂ClN₃O₆S C₁₁H₈Cl₂N₂O₂S
Key Substituents Nitro, chloro, furan, methylidene Dichlorophenyl, methyl
Potential Reactivity Electrophilic (nitro), π-stacking (furan) Lipophilic (chloro), steric hindrance
Synthetic Method Likely condensation (inferred from [2]) Not specified in evidence

The furan ring may also influence crystal packing via hydrogen bonding or van der Waals interactions, as discussed in Etter’s graph set analysis () .

N-(2,6-Dichloro-4-trifluoromethyl)phenyl-N’-(1-phenyl-ethylidene) Hydrazines

describes hydrazine derivatives synthesized via acid-catalyzed condensation. While structurally distinct (lacking the diazinane core), these compounds highlight the role of chloro and aryl groups in directing reactivity. For example, the target compound’s 4-chloro-3-nitrophenyl group may similarly participate in halogen bonding or steric effects during molecular recognition.

Crystallographic and Computational Analysis

Crystallographic software such as SHELX and ORTEP () enables precise comparison of molecular geometries. For instance:

  • The methylidene bridge in the target compound likely introduces torsional strain, affecting bond angles compared to W9F’s rigid dichlorophenyl group.
  • Hydrogen-bonding patterns (e.g., S⋯O or N–H⋯O interactions) could differ due to the nitro group’s polarity, influencing solubility and thermal stability .

Biological Activity

The compound 5-{[5-(4-Chloro-3-nitrophenyl)furan-2-YL]methylidene}-1,3-dimethyl-2-sulfanylidene-1,3-diazinane-4,6-dione is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C13H12ClN3O4SC_{13}H_{12}ClN_3O_4S, with a molecular weight of approximately 335.77 g/mol. It features a complex structure that includes:

  • A furan ring which contributes to its reactivity.
  • A chloronitrophenyl group that enhances its biological activity.
  • A diazinane core which is known for various pharmacological properties.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can affect various metabolic pathways.
  • Receptor Modulation : It may act as a modulator of nuclear receptors, influencing gene expression and cellular responses.
  • Antioxidant Activity : The nitrophenyl group can participate in redox reactions, potentially reducing oxidative stress within cells.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, related compounds have shown moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis .

Anticancer Potential

The compound's structure suggests potential anticancer activity. Studies have indicated that similar diazinane derivatives can induce apoptosis in cancer cells through various pathways, including the modulation of signaling cascades involved in cell growth and survival .

Case Studies

  • In vitro Studies : In a study focusing on synthesized derivatives similar to this compound, researchers conducted docking studies that illustrated strong binding interactions with target proteins involved in cancer progression .
  • Antioxidant Studies : Compounds with similar structures were tested for their ability to scavenge free radicals. Results showed significant antioxidant activity, suggesting potential therapeutic applications in oxidative stress-related diseases .

Comparative Biological Activity Table

Activity TypeRelated CompoundsObserved EffectsReference
AntimicrobialVarious DerivativesModerate to strong against S. typhi
AnticancerDiazinane DerivativesInduction of apoptosis
AntioxidantSimilar StructuresSignificant free radical scavenging

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-{[5-(4-Chloro-3-nitrophenyl)furan-2-YL]methylidene}-1,3-dimethyl-2-sulfanylidene-1,3-diazinane-4,6-dione
Reactant of Route 2
Reactant of Route 2
5-{[5-(4-Chloro-3-nitrophenyl)furan-2-YL]methylidene}-1,3-dimethyl-2-sulfanylidene-1,3-diazinane-4,6-dione

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